molecular formula C13H14N2O4S B5856812 N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide

N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide

Cat. No. B5856812
M. Wt: 294.33 g/mol
InChI Key: JMNQSESZECNDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It was first synthesized in 1991 by scientists at the Sankyo Company in Japan. Since then, NS-398 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide works by inhibiting the activity of COX-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, pain, and fever. By blocking the production of these mediators, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been found to have anti-tumor effects in various cancer cell lines. It has also been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide is its selectivity for COX-2, which allows researchers to study the specific role of this enzyme in various diseases. However, one limitation of this compound is that it can only be used in in vitro and animal studies, as it has not been approved for human use.

Future Directions

There are several potential future directions for the use of N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide in scientific research. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Another area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-tumor effects of this compound and to explore its potential as a cancer therapy.
In conclusion, this compound is a widely used tool in scientific research that has potential therapeutic applications in various diseases. Its selectivity for COX-2 and its anti-inflammatory, anti-tumor, and neuroprotective properties make it a valuable asset for researchers in the field of medicine.

Synthesis Methods

N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide can be synthesized through a multistep chemical reaction that involves the condensation of 4-aminobenzenesulfonyl chloride with 5-ethyl-2-furoic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to produce this compound.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide has been widely used in scientific research as a tool to study the role of cyclooxygenase-2 (COX-2) in various diseases. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. This compound is a selective inhibitor of COX-2, which means that it can specifically target this enzyme without affecting other related enzymes such as COX-1.

properties

IUPAC Name

5-ethyl-N-(4-sulfamoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-2-10-5-8-12(19-10)13(16)15-9-3-6-11(7-4-9)20(14,17)18/h3-8H,2H2,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNQSESZECNDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.